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molecular formula C5H10N2O2S B8542812 Ethyl methylthiocarbonoimidoylcarbamate

Ethyl methylthiocarbonoimidoylcarbamate

Cat. No. B8542812
M. Wt: 162.21 g/mol
InChI Key: JWPATQAGOMXJLZ-UHFFFAOYSA-N
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Patent
US05639786

Procedure details

To a solution of sodium ethoxide in ethanol (made by addition of sodium (0.155 g, 6.7 mmol) to dry ethanol(15 ml)) was added methyl iodide (1.47 ml, 23.6 mmol) followed by N-carbethoxythiourea (1.0 g, 6.7 mmol). The resulting solution was stirred at 21° C. under nitrogen for 1 hr. This was then treated with ether (32 ml) and the resultant precipitate filtered off. The filtrate was evaporated to a clear syrup, which crystallised at 0-4° C. to give the title compound as a white solid (0.815 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-][CH2:2]C.[Na+].C(O)C.CI.[C:10]([NH:15][C:16]([NH2:18])=[S:17])([O:12][CH2:13][CH3:14])=[O:11]>CCOCC>[CH3:2][S:17][C:16](=[NH:18])[NH:15][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.47 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OCC)NC(=S)N
Step Three
Name
Quantity
32 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 21° C. under nitrogen for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a clear syrup, which
CUSTOM
Type
CUSTOM
Details
crystallised at 0-4° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC(NC(=O)OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 0.815 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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